silane CAS No. 105566-50-5](/img/structure/B14332681.png)
[(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane is an organosilicon compound that features a thiophene ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane typically involves the reaction of 5,5-dimethyl-4,5-dihydrothiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl group can protect functional groups during chemical reactions, and its removal can be used to reveal reactive sites on molecules. This compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Unique due to its specific substitution pattern on the thiophene ring.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Similar structure but with different silyl group substitution.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Another variant with a different alkyl group on the silicon atom.
Propiedades
Número CAS |
105566-50-5 |
|---|---|
Fórmula molecular |
C9H18OSSi |
Peso molecular |
202.39 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-thiophen-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18OSSi/c1-9(2)7-6-8(11-9)10-12(3,4)5/h6H,7H2,1-5H3 |
Clave InChI |
NEQVASULNHUPQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(S1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

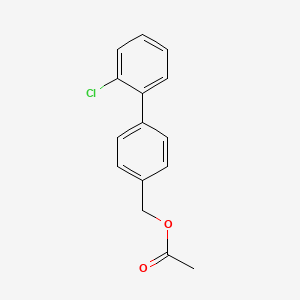
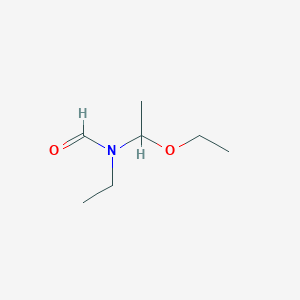
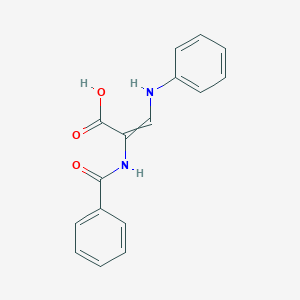
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

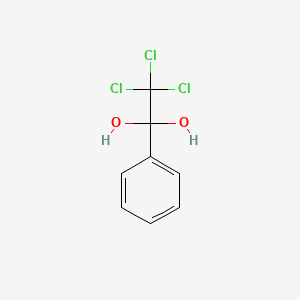
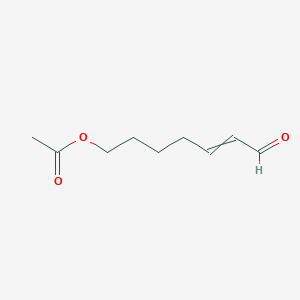
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
